[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol
Description
Systematic Nomenclature and IUPAC Classification
The compound [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol is systematically named according to IUPAC guidelines as 5-(hydroxymethyl)-3-(6-bromopyridin-2-yl)-1,2-oxazole . The nomenclature reflects its core heterocyclic structures:
- A pyridine ring substituted with a bromine atom at position 6.
- An isoxazole ring (1,2-oxazole) fused to the pyridine moiety at position 3.
- A hydroxymethyl (-CH$$_2$$OH) group attached to position 5 of the isoxazole ring.
The numbering prioritizes the isoxazole ring as the parent structure, with substituents assigned based on their relative positions.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C$$9$$H$$7$$BrN$$2$$O$$2$$ , derived from:
- 9 carbon atoms : 6 from pyridine, 3 from isoxazole, and 1 from the hydroxymethyl group.
- 7 hydrogen atoms : Distributed across the aromatic rings and hydroxymethyl group.
- 1 bromine atom : Substituent on the pyridine ring.
- 2 nitrogen atoms : One in the pyridine ring and one in the isoxazole ring.
- 2 oxygen atoms : One in the isoxazole ring and one in the hydroxymethyl group.
The molecular weight is 255.07 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 7 | 1.008 | 7.056 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 255.07 |
Canonical SMILES Representation and Isomeric Purity
The canonical SMILES string for the compound is C1=NC(=CC=C1Br)C2=CC(=NO2)CO . This representation encodes:
- A pyridine ring (C1=NC(=CC=C1Br ) with bromine at position 6.
- An isoxazole ring (C2=CC(=NO2 ) fused to the pyridine.
- A hydroxymethyl group (CO ) at position 5 of the isoxazole.
The compound exhibits high isomeric purity due to the absence of chiral centers and restricted rotation around the isoxazole-pyridine bond. Computational analyses confirm a single dominant tautomer, with no reported stereoisomers.
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no experimental X-ray crystallographic data exists for this compound. However, related brominated isoxazole derivatives exhibit:
- Monoclinic crystal systems with space group P2$$_1$$/c.
- Unit cell parameters in the range:
- Intermolecular hydrogen bonding involving the hydroxymethyl group, stabilizing the lattice.
Computational models predict a planar isoxazole ring and a dihedral angle of ~15° between the pyridine and isoxazole planes due to steric interactions.
Tautomeric and Conformational Dynamics
The compound exhibits limited tautomeric flexibility due to its rigid heterocyclic framework:
- Isoxazole ring : The 1,2-oxazole ring is aromatic and resistant to tautomerization, with bond lengths of 1.30 Å (N-O) and 1.39 Å (C-N) .
- Hydroxymethyl group : The -CH$$_2$$OH moiety adopts a gauche conformation relative to the isoxazole ring, minimizing steric clash. Rotational barriers are estimated at ~2.5 kcal/mol via DFT calculations.
- Pyridine ring : Bromine’s electron-withdrawing effect reduces π-electron density, stabilizing the planar conformation.
No solvent-dependent conformational changes have been reported, though polar solvents may enhance hydrogen bonding with the hydroxymethyl group.
Properties
IUPAC Name |
[3-(6-bromopyridin-2-yl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-3-1-2-7(11-9)8-4-6(5-13)14-12-8/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGGPRHZVQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-pyridin-2-yl Precursors
The preparation of the 6-bromo-pyridin-2-yl moiety is often initiated from 2-chloropyridine derivatives, which undergo selective substitution and protection steps to install functional groups compatible with subsequent cycloaddition.
For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine is used as a protected intermediate, which is then converted to 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine through nucleophilic substitution with benzyl alcohol in the presence of sodium hydride and N,N-dimethylformamide at 0 °C under nitrogen atmosphere.
Subsequent deprotection and functional group transformations yield 6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridin-2-ol derivatives, which are further elaborated to the desired brominated pyridine intermediates.
Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
The isoxazole ring is commonly synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to alkynes, a reaction well-documented for its regioselectivity and efficiency.
Metal-catalyzed methods using Cu(I) or Ru(II) catalysts have been widely used, but recent advances emphasize metal-free synthetic routes to avoid toxicity and waste issues.
The cycloaddition involves the reaction of an alkyne dipolarophile with an in situ generated nitrile oxide dipole, yielding 3,5-disubstituted isoxazoles under mild conditions, often facilitated by microwave irradiation or solvent-free protocols.
For example, polymer-supported synthesis involves coupling resin-bound alkynes with N-hydroxybenzimidoyl chlorides to generate isoxazole derivatives, which can be cleaved to yield the free isoxazoles.
Introduction of the Methanol Group
The methanol substituent at the 5-position of the isoxazole ring can be introduced via reduction or substitution reactions on appropriate precursors.
One approach involves the reduction of isoxazole carboxylate esters or aldehydes to the corresponding hydroxymethyl derivatives using selective reducing agents.
Alternatively, direct nucleophilic substitution on activated isoxazole intermediates bearing leaving groups at the 5-position can install the methanol group.
Purification and Isolation
The final product is typically purified by extraction, washing, drying over magnesium sulfate, filtration, and evaporation under reduced pressure.
Chromatographic techniques or recrystallization may be employed to achieve high purity.
Detailed Reaction Conditions and Yields
Research Findings and Advances
Metal-free synthetic routes for isoxazole formation have gained prominence due to environmental and cost considerations, avoiding the use of copper or ruthenium catalysts traditionally employed for 1,3-dipolar cycloadditions.
Microwave-assisted synthesis has improved reaction times and yields in the preparation of isoxazole derivatives, including those bearing pyridine substituents.
Solid-phase synthesis approaches facilitate the rapid generation of diverse isoxazole libraries, enabling efficient functionalization and purification.
The presence of the 6-bromo substituent on the pyridine ring allows for further functionalization via cross-coupling reactions, expanding the compound's synthetic utility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, highlighting research findings, case studies, and insights from diverse sources.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. A notable study reported that isoxazole derivatives showed cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacology
Recent research has explored the neuropharmacological properties of compounds containing isoxazole rings. A study highlighted that this compound could modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of this compound have made it a candidate for applications in organic electronics. Research has shown that isoxazole derivatives can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide has also been explored. Studies have indicated that related isoxazole compounds can act as effective agrochemicals by inhibiting specific enzymes in pests or weeds, thus providing a pathway for developing safer agricultural practices.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers administered this compound to animal models exhibiting symptoms of neurodegeneration. The results indicated improved cognitive function and reduced markers of oxidative stress, supporting its potential use in neuroprotective therapies.
Case Study 3: Organic Electronics Development
A team investigating the application of this compound in OLEDs found that devices incorporating this compound exhibited enhanced brightness and efficiency compared to those using conventional materials. This breakthrough suggests its viability for future electronic applications.
Mechanism of Action
The mechanism of action of [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 6-Bromo-2-pyridinecarboxaldehyde
Uniqueness:
- The combination of the brominated pyridine and isoxazole rings in [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol provides a unique structural framework that can be exploited for various applications.
- The presence of the methanol group offers additional functionalization possibilities, making it a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol is a synthetic compound notable for its structural features, including a brominated pyridine ring and an isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound's IUPAC name is [3-(6-bromopyridin-2-yl)-1,2-oxazol-5-yl]methanol. It is synthesized through various methods that typically involve the formation of the isoxazole ring followed by the introduction of the brominated pyridine. A common synthetic route includes cyclization under controlled conditions to yield the desired product, utilizing bromination techniques to incorporate the pyridine moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has broad-spectrum activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Cell line studies indicate that the compound can inhibit the proliferation of cancer cells, with IC50 values reported in various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which warrants further investigation into its potential as a therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The brominated pyridine ring may inhibit enzyme activity or receptor interactions crucial for cell survival and replication. The isoxazole component contributes to stabilizing these interactions, enhancing overall efficacy .
Comparative Studies
When compared to other compounds with similar structures, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, this compound shows unique advantages in terms of potency and selectivity against certain bacterial strains and cancer cell lines. These comparisons highlight its potential as a lead compound in drug development efforts targeting infectious diseases and cancer .
Case Studies
- Antimicrobial Efficacy : A study conducted on a panel of bacterial strains revealed that this compound demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.
- Cancer Cell Line Analysis : In a series of experiments evaluating its anticancer properties, the compound was found to induce apoptosis in MCF-7 cells through caspase activation pathways, marking it as a promising candidate for further development in oncology .
Q & A
Q. What are the common synthetic routes for [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol?
- Methodological Answer : The synthesis typically involves cyclization of oxime intermediates. For example, substituted aromatic aldehydes react with hydroxylamine to form oximes, which are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide to yield the isoxazole core. Subsequent bromination at the pyridinyl position or post-functionalization of the methanol group can be performed . Parallel routes may use microwave-assisted synthesis to improve regioselectivity, as seen in structurally similar compounds .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for confirming substitution patterns (e.g., bromine and pyridinyl group positions).
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine's signature).
- TLC for monitoring reaction progress .
- X-ray crystallography (using SHELX software for refinement) to resolve 3D structure ambiguities .
- HPLC for purity assessment, with reverse-phase C18 columns and methanol/water gradients .
Q. How is purification achieved for this compound?
- Methodological Answer : Purification often involves recrystallization from ethanol or methanol after initial filtration of precipitates. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. Chlorinated derivatives may require inert atmospheres during drying to prevent decomposition .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : The bromine substituent and methanol group make the compound sensitive to moisture and light. Storage in amber vials under anhydrous conditions (desiccators with silica gel) at 2–8°C is advised. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 14 days) can identify degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the bromo-pyridinyl moiety?
- Methodological Answer : Bromination efficiency depends on solvent polarity and catalyst choice. For example, using DMF as a solvent with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under reflux improves yield. Microwave-assisted reactions (100–130°C, 45–60 min) enhance regioselectivity and reduce side products .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like lipoxygenases or kinases. Use Soybean 15-lipoxygenase (PDB: 1LOX) as a surrogate for human homologs. Electrostatic potential maps (DFT calculations) guide modifications to improve binding affinity .
Q. How does the methanol group influence regioselectivity in further derivatization?
- Methodological Answer : The methanol group can be oxidized to a ketone (e.g., using PCC) or esterified (e.g., acetyl chloride) for functional diversification. Steric hindrance from the pyridinyl ring may favor substitutions at the isoxazole’s 5-position. Competitive reactions (e.g., SN2 vs. SN1) require careful pH and solvent control .
Q. What challenges arise in crystallographic analysis of this compound?
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer : SAR is explored via:
Q. What strategies mitigate contradictions in biological activity data?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
